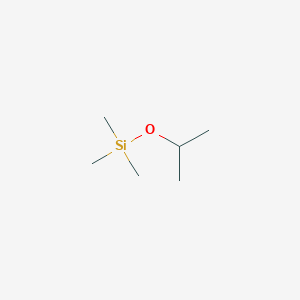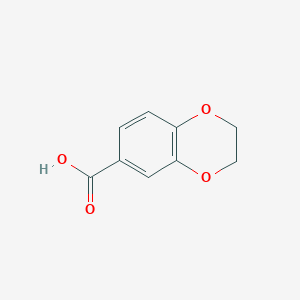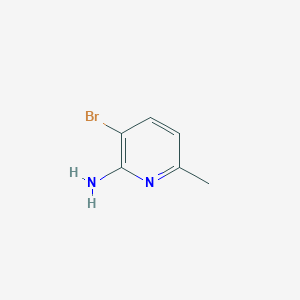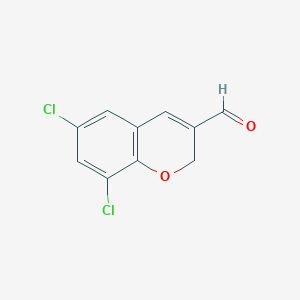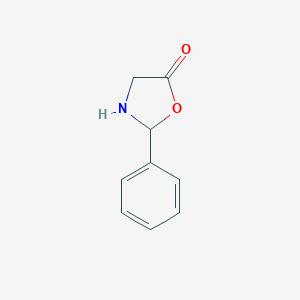
2-Phenyloxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyloxazolidin-5-one, also known as POX, is a heterocyclic organic compound that has been extensively studied in scientific research. POX has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 2-Phenyloxazolidin-5-one is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-Phenyloxazolidin-5-one has been shown to stabilize the structure of proteins and increase their thermal stability. 2-Phenyloxazolidin-5-one has also been shown to inhibit the activity of certain enzymes and disrupt DNA replication.
Effets Biochimiques Et Physiologiques
2-Phenyloxazolidin-5-one has been shown to have various biochemical and physiological effects. 2-Phenyloxazolidin-5-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 2-Phenyloxazolidin-5-one has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-Phenyloxazolidin-5-one has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyloxazolidin-5-one has several advantages for use in lab experiments. 2-Phenyloxazolidin-5-one is relatively easy to synthesize and can be purified by recrystallization. 2-Phenyloxazolidin-5-one also has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes. However, 2-Phenyloxazolidin-5-one also has some limitations. 2-Phenyloxazolidin-5-one can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2-Phenyloxazolidin-5-one. One area of research is the development of novel 2-Phenyloxazolidin-5-one derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of 2-Phenyloxazolidin-5-one's interactions with biological molecules. Additionally, 2-Phenyloxazolidin-5-one could be used as a tool for studying the structure and function of various proteins and enzymes. Finally, 2-Phenyloxazolidin-5-one could be used in the development of new therapies for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 2-Phenyloxazolidin-5-one is a valuable tool for studying the mechanisms of various biological processes. 2-Phenyloxazolidin-5-one has a unique structure that makes it a valuable tool for studying the structure and function of various biological molecules. 2-Phenyloxazolidin-5-one has been used in various scientific research applications, including asymmetric synthesis, catalysis, and the study of protein folding and enzyme catalysis. 2-Phenyloxazolidin-5-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Phenyloxazolidin-5-one could lead to the development of novel therapies for various diseases and a better understanding of the mechanisms of various biological processes.
Méthodes De Synthèse
The synthesis of 2-Phenyloxazolidin-5-one involves the reaction of phenyl isocyanate and glyoxal in the presence of a base catalyst. The resulting product is 2-Phenyloxazolidin-5-one, which can be purified by recrystallization. The synthesis of 2-Phenyloxazolidin-5-one is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Phenyloxazolidin-5-one has been used in various scientific research applications due to its unique structure and properties. 2-Phenyloxazolidin-5-one has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2-Phenyloxazolidin-5-one has also been used to study the mechanisms of various biological processes, including protein folding, enzyme catalysis, and DNA replication.
Propriétés
Numéro CAS |
129119-93-3 |
|---|---|
Nom du produit |
2-Phenyloxazolidin-5-one |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
Clé InChI |
KZRYOPZDMMXEJC-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
SMILES canonique |
C1C(=O)OC(N1)C2=CC=CC=C2 |
Synonymes |
5-Oxazolidinone,2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



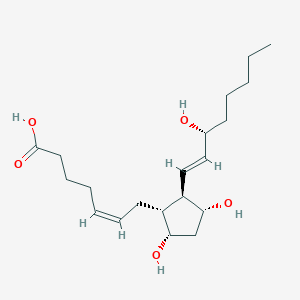
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
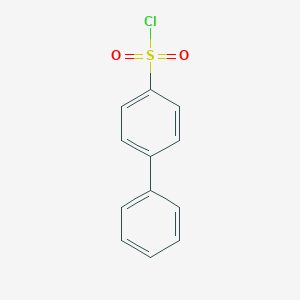
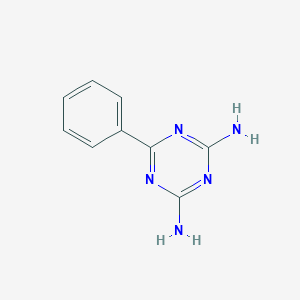
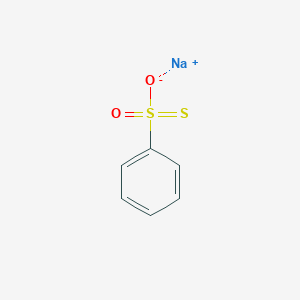
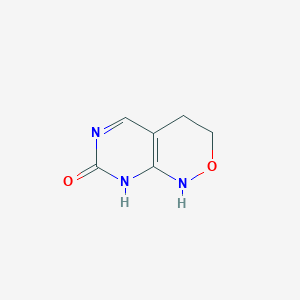
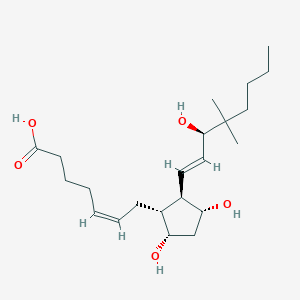
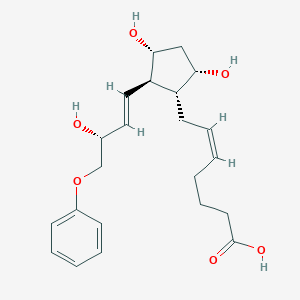
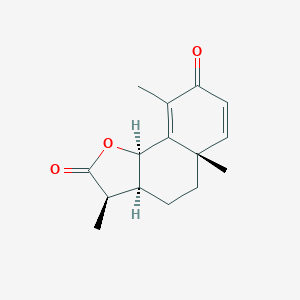
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
